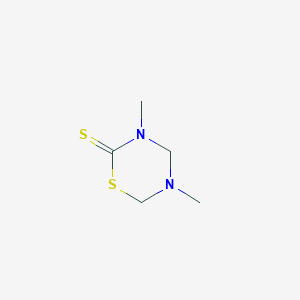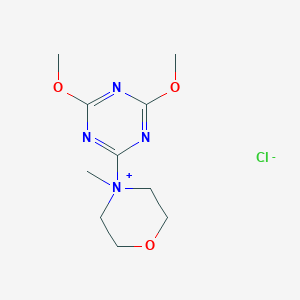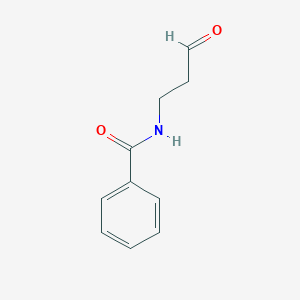
(E)-8-(4-Butoxystyryl)-1,3-dipropylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(4-Butoxystyryl)-1,3-dipropylxanthine, commonly known as BSV-132, is a potent and selective antagonist of the adenosine A2A receptor. It is a xanthine derivative that has been extensively studied for its potential therapeutic applications in various diseases, particularly in the field of neurodegenerative disorders.
Mecanismo De Acción
BSV-132 exerts its pharmacological effects by selectively blocking the adenosine A2A receptor, which is highly expressed in the basal ganglia region of the brain. This receptor is involved in the regulation of dopamine release, which is critical for the control of motor function. By blocking the A2A receptor, BSV-132 can increase dopamine release and improve motor function.
Biochemical and Physiological Effects
BSV-132 has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and neurorestorative effects, it has been shown to have anti-inflammatory properties and can help reduce oxidative stress in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BSV-132 is a potent and selective A2A receptor antagonist, making it a valuable tool for studying the role of this receptor in various diseases. However, its limited solubility in water can make it difficult to work with in certain experimental settings. Additionally, its high cost and complex synthesis may limit its widespread use in research.
Direcciones Futuras
There are several potential future directions for the study of BSV-132. One area of interest is its potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective and neurorestorative effects, as well as its potential side effects and toxicity. Finally, the development of more efficient and cost-effective synthesis methods could help make BSV-132 more widely available for research purposes.
Métodos De Síntesis
BSV-132 can be synthesized using a multistep process starting from 2,6-dichloropurine. The first step involves the reaction of 2,6-dichloropurine with 4-butoxybenzyl bromide in the presence of a base to obtain 2,6-dichloro-9-(4-butoxybenzyl)purine. This intermediate is then subjected to a series of reactions involving selective alkylation, deprotection, and cyclization to yield the final product, BSV-132.
Aplicaciones Científicas De Investigación
BSV-132 has been extensively studied for its potential therapeutic applications in various diseases, particularly in the field of neurodegenerative disorders such as Parkinson's disease. It has been shown to have neuroprotective effects and can help improve motor function in animal models of Parkinson's disease.
Propiedades
Número CAS |
151539-68-3 |
|---|---|
Nombre del producto |
(E)-8-(4-Butoxystyryl)-1,3-dipropylxanthine |
Fórmula molecular |
C23H30N4O3 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
8-[(E)-2-(4-butoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C23H30N4O3/c1-4-7-16-30-18-11-8-17(9-12-18)10-13-19-24-20-21(25-19)26(14-5-2)23(29)27(15-6-3)22(20)28/h8-13H,4-7,14-16H2,1-3H3,(H,24,25)/b13-10+ |
Clave InChI |
VZSHSGUGDOHEHZ-UHFFFAOYSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3CCC)CCC |
SMILES |
CCCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CCC)CCC |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CCC)CCC |
Sinónimos |
(E)-8-(2-(4-Butoxyphenyl)ethenyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2 ,6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



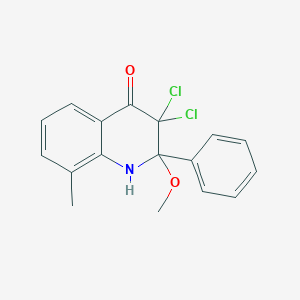

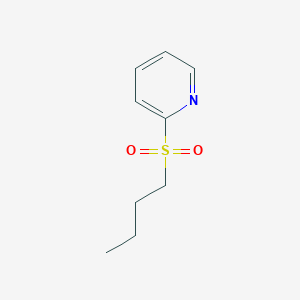
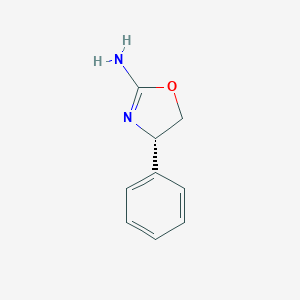
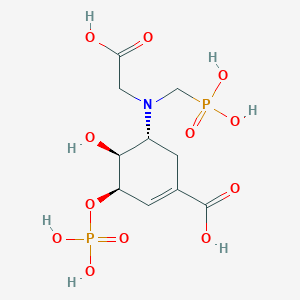
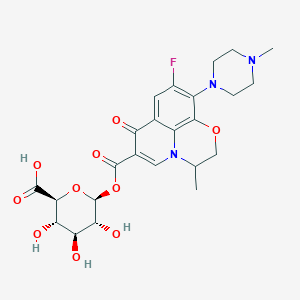

![3-[4-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B121825.png)
![N-((Hexahydro-2H-furo[2,3-c]pyrrol-6a-yl)methyl)acetamide](/img/structure/B121827.png)


